molecular formula C26H21N3O5S B11344766 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide

Katalognummer: B11344766
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: GSULGEVEOFUZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound with the molecular formula C({26})H({21})N({3})O({5})S It is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and a nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of benzylamine with phenylsulfonyl chloride to form benzyl(phenyl)sulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride intermediate is then reacted with 4-aminobenzamide under basic conditions to form N-{4-[benzyl(phenyl)sulfamoyl]phenyl}benzamide.

    Nitration: The final step involves the nitration of the benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, which is reactive due to the presence of the adjacent phenyl ring.

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological targets.

Wirkmechanismus

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The benzyl and phenyl groups provide hydrophobic interactions that can enhance binding affinity to targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-nitrobenzamide: Similar structure but with the nitro group in a different position.

    N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-aminobenzamide: The reduced form of the nitro compound.

    N-{4-[benzyl(phenyl)sulfamoyl]phenyl}benzamide: Lacks the nitro group.

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the nitro group also allows for further chemical modifications, enhancing its utility in synthetic chemistry and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C26H21N3O5S

Molekulargewicht

487.5 g/mol

IUPAC-Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C26H21N3O5S/c30-26(21-11-15-24(16-12-21)29(31)32)27-22-13-17-25(18-14-22)35(33,34)28(23-9-5-2-6-10-23)19-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,30)

InChI-Schlüssel

GSULGEVEOFUZEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.